4-[(4-Benzylpiperazin-1-yl)methyl]-2,6-di-tert-butylphenol
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Overview
Description
4-[(4-Benzylpiperazin-1-yl)methyl]-2,6-di-tert-butylphenol is a synthetic organic compound known for its unique chemical structure and potential applications in various fields, including medicinal chemistry and materials science. This compound features a piperazine ring substituted with a benzyl group and a phenol ring with two tert-butyl groups, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Benzylpiperazin-1-yl)methyl]-2,6-di-tert-butylphenol typically involves the following steps:
Formation of the Piperazine Intermediate: The initial step involves the preparation of 4-benzylpiperazine through the reaction of piperazine with benzyl chloride under basic conditions.
Alkylation of Phenol: The next step is the alkylation of 2,6-di-tert-butylphenol with the 4-benzylpiperazine intermediate. This reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Benzylpiperazin-1-yl)methyl]-2,6-di-tert-butylphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The piperazine ring can be reduced under specific conditions to form secondary amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Quinones or hydroquinones.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 4-[(4-Benzylpiperazin-1-yl)methyl]-2,6-di-tert-butylphenol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is investigated for its potential as a pharmacological agent. Its piperazine moiety is known to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is studied for its potential therapeutic applications. It has shown promise in preliminary studies as an antimicrobial and anticancer agent.
Industry
In the industrial sector, this compound is explored for its potential use in the development of new materials, such as polymers and coatings, due to its stability and unique chemical properties.
Mechanism of Action
The mechanism of action of 4-[(4-Benzylpiperazin-1-yl)methyl]-2,6-di-tert-butylphenol involves its interaction with specific molecular targets, such as enzymes and receptors. The piperazine ring can mimic the structure of natural ligands, allowing it to bind to and modulate the activity of these targets. The phenol group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
4-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde: A related compound with a similar piperazine structure but different functional groups.
4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: Another compound featuring a benzylpiperazine moiety, used in antimicrobial research.
Uniqueness
4-[(4-Benzylpiperazin-1-yl)methyl]-2,6-di-tert-butylphenol is unique due to its combination of a benzylpiperazine moiety and a phenol ring with tert-butyl groups. This structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for research and development.
Properties
IUPAC Name |
4-[(4-benzylpiperazin-1-yl)methyl]-2,6-ditert-butylphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38N2O/c1-25(2,3)22-16-21(17-23(24(22)29)26(4,5)6)19-28-14-12-27(13-15-28)18-20-10-8-7-9-11-20/h7-11,16-17,29H,12-15,18-19H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIXFFUXBVCHGAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CN2CCN(CC2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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